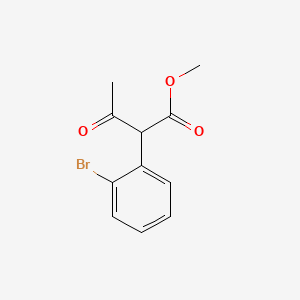












|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH3:12])=[O:10].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.N1([C:28](=[O:30])[CH3:29])C=CN=C1.CN(C=O)C>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:28](=[O:30])[CH3:29])[C:9]([O:11][CH3:12])=[O:10] |f:1.2|
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
14.42 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(C=NC=C1)C(C)=O
|
|
Name
|
|
|
Quantity
|
112 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
A round bottomed flask was charged with a magnetic stir bar
|
|
Type
|
CUSTOM
|
|
Details
|
before quenching with sat'd aqueous NH4Cl (˜250 mL)
|
|
Type
|
ADDITION
|
|
Details
|
diluting with EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with EtOAc (˜2×250 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extract
|
|
Type
|
WASH
|
|
Details
|
was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified via silica gel chromatography
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC=C1)C(C(=O)OC)C(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 102 mmol | |
| AMOUNT: MASS | 32.5 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |